molecular formula C11H12ClNO3 B2477743 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid CAS No. 197170-08-4

5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid

Cat. No.: B2477743
CAS No.: 197170-08-4
M. Wt: 241.67
InChI Key: IOGZUZWYWFERNY-UHFFFAOYSA-N
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Description

5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid is an organic compound with a molecular formula of C11H12ClNO3 This compound is characterized by the presence of a chlorophenyl group attached to an amino group, which is further connected to a pentanoic acid chain with a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloroaniline and glutaric anhydride.

    Reaction: The 3-chloroaniline undergoes a nucleophilic substitution reaction with glutaric anhydride in the presence of a suitable solvent such as dichloromethane.

    Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid: Similar structure with a different position of the chlorine atom.

    5-[(3-Bromophenyl)amino]-5-oxopentanoic acid: Similar structure with a bromine atom instead of chlorine.

    5-[(3-Methylphenyl)amino]-5-oxopentanoic acid: Similar structure with a methyl group instead of chlorine.

Uniqueness

5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets and exhibit distinct reactivity compared to its analogs.

Properties

IUPAC Name

5-(3-chloroanilino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-8-3-1-4-9(7-8)13-10(14)5-2-6-11(15)16/h1,3-4,7H,2,5-6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGZUZWYWFERNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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